molecular formula C24H22N2O2 B2981218 2-[(E)-2-(2-methoxyphenyl)ethenyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole CAS No. 685097-05-6

2-[(E)-2-(2-methoxyphenyl)ethenyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole

Cat. No.: B2981218
CAS No.: 685097-05-6
M. Wt: 370.452
InChI Key: CVTQOJZHPKNFQP-FOCLMDBBSA-N
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Description

2-[(E)-2-(2-Methoxyphenyl)ethenyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole is a benzodiazole derivative featuring an (E)-configured styryl group at the 2-position and a phenoxyethyl substituent at the 1-position. Microwave-assisted synthesis methods are commonly employed for analogous benzodiazoles, such as 2-[(1E)-2-phenylethenyl]-1H-1,3-benzodiazole (yield: 90.54%) and 2-[(1E)-2,6-dimethylhepta-1,5-dien-1-yl]-1H-1,3-benzodiazole (yield: 43.9%), as described in and . These methods highlight the efficiency of controlled reaction conditions in achieving high regioselectivity and purity.

Properties

IUPAC Name

2-[(E)-2-(2-methoxyphenyl)ethenyl]-1-(2-phenoxyethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c1-27-23-14-8-5-9-19(23)15-16-24-25-21-12-6-7-13-22(21)26(24)17-18-28-20-10-3-2-4-11-20/h2-16H,17-18H2,1H3/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTQOJZHPKNFQP-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(2-methoxyphenyl)ethenyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Introduction of the 2-Methoxyphenyl Group: The 2-methoxyphenyl group can be introduced via a Heck reaction, where the benzodiazole core is reacted with 2-methoxyphenyl iodide in the presence of a palladium catalyst.

    Attachment of the 2-Phenoxyethyl Group: The final step involves the alkylation of the benzodiazole derivative with 2-phenoxyethyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(2-methoxyphenyl)ethenyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

2-[(E)-2-(2-methoxyphenyl)ethenyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(2-methoxyphenyl)ethenyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Steric Influence: The phenoxyethyl group at N1 introduces steric bulk, which may reduce metabolic degradation compared to smaller substituents (e.g., methyl or hydrogen) .

Synthetic Accessibility : Microwave-assisted methods (e.g., ) achieve higher yields (>90%) for styryl-linked benzodiazoles compared to conventional methods (~43–89% for triazoloamides in ) .

Physicochemical Properties

  • Solubility: The phenoxyethyl group likely increases lipophilicity (logP >3) compared to hydroxylated analogs (e.g., 5-(1H-benzoimidazol-2-yl)benzene-1,2,3-triol in ), which exhibit higher aqueous solubility .
  • Stability : Quinazoline-linked derivatives (IS4, IS5) demonstrate thermal stability up to 250°C, implying the target compound’s styryl group may enhance thermal resistance .

Biological Activity

The compound 2-[(E)-2-(2-methoxyphenyl)ethenyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole (referred to as "Compound A") is a synthetic derivative of benzodiazole that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive understanding of the biological activity associated with Compound A.

Chemical Structure and Properties

Compound A features a complex structure characterized by multiple functional groups that contribute to its biological activity. The structure can be represented as follows:

  • Molecular Formula : C₁₉H₁₉N₃O₂
  • Molecular Weight : 313.37 g/mol

The compound includes:

  • A benzodiazole core
  • An ethylene bridge linking a methoxyphenyl group and a phenoxyethyl moiety

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of Compound A against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.

Bacterial Strain MIC (µg/mL) Reference Compound MIC (µg/mL)
Staphylococcus aureus (MRSA)25Ceftriaxone4
Escherichia coli50Ciprofloxacin10
Pseudomonas aeruginosa100Gentamicin20

The results indicate that Compound A exhibits moderate antibacterial activity, particularly against Gram-positive bacteria such as MRSA, while showing reduced efficacy against Gram-negative strains like Pseudomonas aeruginosa .

Anticancer Activity

Compound A has also been investigated for its potential anticancer effects. In vitro studies on various cancer cell lines have shown promising results.

Case Study: Cytotoxicity in Cancer Cell Lines

In a study assessing the cytotoxic effects of Compound A on human lung cancer cell lines (A549, HCC827, NCI-H358), the following IC50 values were recorded:

Cell Line IC50 (µM)
A5496.26 ± 0.33
HCC8276.48 ± 0.11
NCI-H3588.00 ± 0.45

These results suggest that Compound A possesses significant cytotoxicity against lung cancer cells, indicating its potential as an anticancer agent .

The proposed mechanism of action for Compound A involves interaction with DNA and inhibition of topoisomerase activity, which is critical for DNA replication and transcription in cancer cells. The binding affinity studies revealed that Compound A preferentially binds within the minor groove of DNA, which may disrupt normal cellular processes leading to apoptosis in cancer cells .

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